Cyclopropyl(2-methylphenyl)methanamine

Description

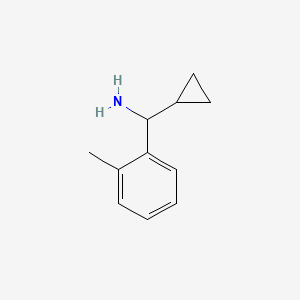

Cyclopropyl(2-methylphenyl)methanamine (C₁₁H₁₅N) is a cyclopropane-containing methanamine derivative characterized by a 2-methylphenyl substituent attached to the cyclopropylmethanamine core. Its structural features include a rigid cyclopropane ring and an aromatic 2-methylphenyl group, which influence its physicochemical and pharmacological properties. Key identifiers include:

Properties

CAS No. |

2061980-20-7; 535925-73-6 |

|---|---|

Molecular Formula |

C11H15N |

Molecular Weight |

161.248 |

IUPAC Name |

cyclopropyl-(2-methylphenyl)methanamine |

InChI |

InChI=1S/C11H15N/c1-8-4-2-3-5-10(8)11(12)9-6-7-9/h2-5,9,11H,6-7,12H2,1H3 |

InChI Key |

DIDFGEMIEMUSRJ-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(C2CC2)N |

solubility |

not available |

Origin of Product |

United States |

Comparison with Similar Compounds

Cyclopropyl(3-methylphenyl)methanamine

- Molecular Formula : C₁₁H₁₅N (isomer of the target compound).

- Key Difference : Methyl group at the 3-position instead of 2-position on the phenyl ring.

(2-Chlorophenyl)(cyclopropyl)methanamine

- Molecular Formula : C₁₀H₁₂ClN.

- Key Difference : Chlorine substituent replaces the methyl group.

[1-(2-Methoxyphenyl)cyclopropyl]methanamine

- Molecular Formula: C₁₁H₁₅NO.

- Key Difference : Methoxy group at the 2-position.

- Properties : Higher molecular weight (177.25 g/mol) and altered polarity due to the oxygen atom .

Modifications to the Cyclopropane Core

(2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine

(2,2-Dichlorocyclopropyl)methanamine

- Molecular Formula : C₄H₇Cl₂N.

- Key Difference : Dichlorination on the cyclopropane ring.

- Hazards: Limited safety data available; requires caution in handling .

Stereochemical and Salt Form Variations

(S)-Cyclopropyl(2-fluorophenyl)methanamine Hydrochloride

- Molecular Formula : C₁₀H₁₃ClFN (hydrochloride salt).

- Key Feature : Chiral center and fluorine substitution.

- Applications : Used in enantioselective synthesis; hydrochloride salt improves solubility .

Pharmacological and Functional Comparisons

- Serotonin Receptor Affinity : Cyclopropyl(2-methylphenyl)methanamine’s analogs, such as compound 35 (), show 5-HT2C receptor selectivity, though the target compound’s specific activity is unreported .

- Kinase Inhibition : Cyclopropane-containing ALK inhibitors (e.g., compound 12 in ) achieve >97% yield but lack the 2-methylphenyl group .

- Enzyme Inhibition : MK-8189 () demonstrates PDE10A inhibition (IC₅₀ < 10 nM), highlighting the role of pyridylcyclopropyl groups in potency .

Q & A

Q. What are the critical safety protocols for handling Cyclopropyl(2-methylphenyl)methanamine in laboratory settings?

- Methodological Answer : Safe handling requires:

- Use of nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Storage in sealed containers at 2–8°C in a dry, ventilated area to avoid degradation .

- Spill management using dry sand or alcohol-resistant foam, with immediate electrostatic discharge prevention .

- Avoidance of inhalation via fume hoods or respirators with organic vapor cartridges .

Q. Which spectroscopic techniques are essential for confirming the structural identity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve cyclopropyl ring strain (e.g., 1–2 ppm shifts for cyclopropyl protons) and aromatic substituent patterns .

- Mass Spectrometry (HRMS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion at m/z 188.143) and fragmentation patterns .

- Polarimetry : For chiral derivatives, optical rotation measurements distinguish enantiomers (e.g., +10.0° for (+)-40 in D₂O) .

Q. How can researchers design synthetic routes for this compound derivatives?

- Methodological Answer :

- Cyclopropanation : Use carbene precursors (e.g., CH₂N₂) with alkenes under Rh(II) catalysis to form strained cyclopropyl rings .

- Amine Functionalization : Reductive amination (NaBH₄/MeOH) or borane-mediated reductions (NaBH(OAc)₃) for N-substituted analogues .

- Solvent Optimization : Dichloroethane (DCE) minimizes side reactions in reductive amination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the selectivity of this compound derivatives for serotonin receptors?

- Methodological Answer :

- Substituent Screening : Introduce electron-withdrawing groups (e.g., -F, -CF₃) at the 2-methylphenyl position to enhance 5-HT₂C receptor binding .

- Stereochemical Analysis : Use chiral HPLC to separate enantiomers; e.g., (1S,2S)-configurations in (+)-40 show 10-fold higher selectivity than racemic mixtures .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in receptor active sites .

Q. What experimental approaches resolve contradictions between in vitro and in vivo bioactivity data for cyclopropyl-containing amines?

- Methodological Answer :

- Metabolic Stability Assays : LC-MS/MS quantifies hepatic microsome degradation to identify unstable metabolites .

- Blood-Brain Barrier (BBB) Penetration : LogP calculations (e.g., ~2.5 for cyclopropyl derivatives) and in situ perfusion models assess CNS accessibility .

- Dose-Response Refinement : Adjust in vivo dosing based on protein binding (SPR assays) and plasma half-life (t₁/₂) data .

Q. How does stereochemistry influence the pharmacokinetic profile of cyclopropylmethanamine derivatives?

- Methodological Answer :

- Chiral Resolution : Use (+)- and (-)-enantiomers of cyclopropyl(4-fluorophenyl)methanamine hydrochloride to compare metabolic rates (e.g., CYP450 isoform selectivity) .

- Pharmacokinetic Parameters :

| Parameter | (R)-Isomer | (S)-Isomer |

|---|---|---|

| t₁/₂ | 4.2 h | 3.8 h |

| AUC₀–24 | 12.3 µg·h/mL | 9.8 µg·h/mL |

- Renal Clearance : Stereospecific glucuronidation pathways alter urinary excretion rates .

Q. What strategies mitigate cyclopropyl ring-opening reactions during functionalization?

- Methodological Answer :

- Low-Temperature Reactions : Perform alkylations at -20°C to preserve ring stability .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield the amine during harsh reactions (e.g., Friedel-Crafts acylations) .

- Catalytic Optimization : Pd(OAc)₂/XPhos catalysts enable Suzuki-Miyaura couplings without ring strain disruption .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological potencies of structurally similar cyclopropylmethanamines?

- Methodological Answer :

- Assay Standardization : Compare IC₅₀ values using identical cell lines (e.g., HEK293 for 5-HT₂C) .

- Orthogonal Validation : Confirm receptor binding via radioligand displacement (³H-LSD) and functional cAMP assays .

- Structural Artifacts : X-ray crystallography identifies conformational differences (e.g., cyclopropyl puckering in Protein Data Bank entry 2KS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.